molecular formula C8H5IN2O B1610596 3-Iodocinnolin-4(1H)-one CAS No. 82452-98-0

3-Iodocinnolin-4(1H)-one

Cat. No.: B1610596
CAS No.: 82452-98-0
M. Wt: 272.04 g/mol
InChI Key: RKZBITNHZWXBIH-UHFFFAOYSA-N
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Description

3-Iodocinnolin-4(1H)-one is an organic compound belonging to the cinnolinone family It is characterized by the presence of an iodine atom at the third position and a keto group at the fourth position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocinnolin-4(1H)-one typically involves the iodination of cinnolin-4(1H)-one. One common method is the electrophilic substitution reaction, where cinnolin-4(1H)-one is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include:

    Solvent: Acetic acid or a mixture of acetic acid and water.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodocinnolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction Reactions: The keto group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products with the iodine atom replaced by the nucleophile.

    Oxidation Reactions: Oxidized derivatives with higher oxidation states.

    Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

3-Iodocinnolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Iodocinnolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the keto group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Bromocinnolin-4(1H)-one
  • 3-Chlorocinnolin-4(1H)-one
  • 3-Fluorocinnolin-4(1H)-one

Comparison: 3-Iodocinnolin-4(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions and potentially more effective in biological applications.

Properties

IUPAC Name

3-iodo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZBITNHZWXBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512699
Record name 3-Iodocinnolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82452-98-0
Record name 3-Iodocinnolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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